Silane, [(4,5-dihydro-2-furanyl)oxy](1,1-dimethylethyl)dimethyl-
Description
Silane, (4,5-dihydro-2-furanyl)oxydimethyl- is a chemical compound that belongs to the class of organosilicon compounds. This compound is characterized by the presence of a silane group bonded to a 4,5-dihydro-2-furanyl group and a 1,1-dimethylethyl group. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, resistance to oxidation, and hydrophobicity.
Properties
CAS No. |
84784-59-8 |
|---|---|
Molecular Formula |
C10H20O2Si |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
tert-butyl-(2,3-dihydrofuran-5-yloxy)-dimethylsilane |
InChI |
InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11-9/h7H,6,8H2,1-5H3 |
InChI Key |
RKSSMCJTUKFNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- typically involves the reaction of a silane precursor with a 4,5-dihydro-2-furanyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- involves the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the desired product. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Silane, (4,5-dihydro-2-furanyl)oxydimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The compound can undergo substitution reactions where the silane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- include silanols, siloxanes, and substituted silanes. These products have various applications in different fields, including materials science, pharmaceuticals, and agrochemicals.
Scientific Research Applications
Silane, (4,5-dihydro-2-furanyl)oxydimethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the development of biocompatible materials and as a surface modifier for biomolecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a component of medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of Silane, (4,5-dihydro-2-furanyl)oxydimethyl- involves its interaction with various molecular targets and pathways. The compound can form strong bonds with oxygen and fluorine atoms, making it an effective coupling agent and adhesion promoter. Its unique chemical structure allows it to participate in various chemical reactions, leading to the formation of stable and functionalized products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Silane, (4,5-dihydro-2-furanyl)oxydimethyl- include:
Trimethylsilyl compounds: These compounds have similar silane groups but different organic substituents.
Phenylsilane: This compound has a phenyl group attached to the silane instead of a 4,5-dihydro-2-furanyl group.
Vinylsilane: This compound has a vinyl group attached to the silane.
Uniqueness
Silane, (4,5-dihydro-2-furanyl)oxydimethyl- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the 4,5-dihydro-2-furanyl group provides additional stability and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
